molecular formula C29H30O3 B589847 Adapalene-d6 Methyl Ester CAS No. 1330264-23-7

Adapalene-d6 Methyl Ester

Cat. No.: B589847
CAS No.: 1330264-23-7
M. Wt: 432.593
InChI Key: PGXNMQBGOVUZNC-WFGJKAKNSA-N
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Description

Adapalene-d6 Methyl Ester is a deuterium-labeled derivative of Adapalene, a third-generation topical retinoid. This compound is primarily used in pharmaceutical research as a reference standard and impurity marker. Adapalene itself is widely recognized for its efficacy in treating acne vulgaris due to its comedolytic, anti-inflammatory, and antiproliferative properties .

Mechanism of Action

Target of Action

Adapalene-d6 Methyl Ester, a derivative of Adapalene, primarily targets retinoic acid nuclear receptors . These receptors play a crucial role in regulating gene expression and reducing inflammation .

Mode of Action

This compound interacts with its targets by binding to retinoic acid nuclear receptors . This binding inhibits keratinocyte differentiation, a process found in the outermost layer of the skin, the epidermis . It also exhibits exfoliating and anti-inflammatory effects .

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation and keratinocyte differentiation . By binding to retinoic acid nuclear receptors, it modulates gene expression, leading to reduced inflammation and inhibited keratinocyte differentiation . The downstream effects include the comedolytic (preventing comedones or acne), anti-inflammatory, antiproliferative, and immunomodulatory effects .

Pharmacokinetics

Innovative formulations aim to achieve better bioavailability, increased efficacy, and reduced side effects .

Result of Action

The molecular and cellular effects of this compound’s action include comedolytic, anti-inflammatory, antiproliferative, and immunomodulatory effects . It has been found to be effective in the treatment of several dermatological diseases and photoaging, in addition to its utility in the treatment of acne vulgaris .

Action Environment

New topical combinations include ketoconazole (antifungal), mometasone furoate (anti-inflammatory corticosteroid), nadifloxacin (fluoroquinolone), and alfa and beta hydroxy acids . Combination with oral drugs is a new trend that enhances the properties of topical formulations with this compound .

Biochemical Analysis

Biochemical Properties

Adapalene-d6 Methyl Ester, like its parent compound Adapalene, binds to retinoic acid nuclear receptors . The known effects of Adapalene include comedolytic, anti-inflammatory, antiproliferative, and immunomodulatory actions . These interactions with various biomolecules play a crucial role in its biochemical reactions.

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit human polymorphonuclear neutrophil leukocyte activation and lipoxygenase enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Adapalene binds directly to retinoic acid receptors (RARs); the adapalene-RAR complex forms heterodimers with retinoid X receptors (RXRs), which can bind DNA and modulate transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It exhibits an intense native fluorescence at 389 nm after excitation at 312 nm using borate buffer (pH 7.0)/ethanol system . This property is used for routine analysis of this compound in its gel and ideally suited to the in vitro diffusion test .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in a rabbit ear acne model, the effects of this compound were equivalent to those of adapalene gel without local side effects .

Metabolic Pathways

It is known that this compound, like Adapalene, binds to retinoic acid nuclear receptors, which suggests it may be involved in the retinoic acid metabolic pathway .

Chemical Reactions Analysis

Adapalene-d6 Methyl Ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution . The major products formed from these reactions are typically derivatives of this compound with modified functional groups.

Comparison with Similar Compounds

Properties

IUPAC Name

trideuteriomethyl 6-[3-(1-adamantyl)-4-(trideuteriomethoxy)phenyl]naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O3/c1-31-27-8-7-24(14-26(27)29-15-18-9-19(16-29)11-20(10-18)17-29)22-3-4-23-13-25(28(30)32-2)6-5-21(23)12-22/h3-8,12-14,18-20H,9-11,15-17H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXNMQBGOVUZNC-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)OC([2H])([2H])[2H])C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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